

Application Note & Protocol: Quantification of Fumonisin B3 using HPLC with Fluorescence Detection

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Compound of Interest

Compound Name: *Fumonisin B3*

Cat. No.: *B570569*

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This document provides a detailed methodology for the quantification of **Fumonisin B3** (FB3) in various matrices, primarily maize and other cereal grains, using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Fumonisin is a mycotoxin produced by certain *Fusarium* species and is a concern for food and feed safety.^{[1][2][3][4]} Accurate quantification is crucial for monitoring contamination levels and ensuring compliance with regulatory limits.

Introduction

Fumonisin, including the main analogues Fumonisin B1 (FB1), B2 (FB2), and B3 (FB3), are naturally occurring mycotoxins found in maize and maize-based products.^{[1][3]} These toxins are associated with various adverse health effects in humans and animals.^[3] Analytical methods for fumonisin quantification often rely on HPLC. Since fumonisins lack a native chromophore or fluorophore, a derivatization step is necessary to enable sensitive detection by UV or fluorescence detectors.^{[1][2][3]} Pre-column derivatization with o-phthalaldehyde (OPA) is a widely used and validated method that yields highly fluorescent derivatives, allowing for sensitive and specific detection by HPLC-FLD.^{[1][3][5]}

Principle

The method involves the extraction of fumonisins from the sample matrix, followed by a clean-up step to remove interfering components. The purified extract is then derivatized with OPA in the presence of a thiol to form a fluorescent isoindole derivative. This derivative is subsequently separated by reverse-phase HPLC and quantified by a fluorescence detector.

Experimental Protocols

Sample Preparation: Extraction and Clean-up

a. Extraction:

- Weigh 25 g of a finely ground maize sample into a blender jar.
- Add 125 mL of a methanol:water (70:30, v/v) solution.[\[6\]](#)
- Blend at high speed for 2 minutes.[\[6\]](#)
- Filter the extract through a Whatman No. 1 filter paper.[\[6\]](#)

b. Clean-up using Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE):

- Condition a SAX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of the methanol:water (70:30, v/v) solution.
- Load 10 mL of the filtered extract onto the cartridge.
- Wash the cartridge with 8 mL of the methanol:water (70:30, v/v) solution, followed by 3 mL of methanol.
- Elute the fumonisins with 10 mL of a methanol solution containing 1% acetic acid.
- Evaporate the eluate to dryness under a stream of nitrogen at 60°C.
- Reconstitute the residue in 500 µL of methanol for derivatization.

c. Alternative Clean-up using Immunoaffinity Columns (IAC):

Immunoaffinity columns offer high specificity and are a common alternative for sample clean-up.[\[7\]](#)[\[8\]](#)

- Pass the filtered extract through the immunoaffinity column at a flow rate of 1-2 mL/min.
- Wash the column with purified water to remove unbound components.
- Elute the fumonisins with methanol.
- Collect the eluate and proceed with derivatization.

Derivatization

- Prepare the OPA derivatizing reagent by dissolving 40 mg of o-phthaldialdehyde in 1 mL of methanol. Add 5 mL of 0.1 M disodium tetraborate and 50 μ L of 2-mercaptoethanol.[9]
- To a 50 μ L aliquot of the reconstituted sample extract or standard solution, add 100 μ L of the OPA reagent.[9]
- Mix thoroughly and inject into the HPLC system within 1 minute.[9] An automated pre-column derivatization can also be employed.[10]

HPLC-FLD Conditions

- HPLC System: An Agilent 1200 Series or equivalent.[9]
- Column: A reverse-phase C18 column, such as a Phenomenex Luna C18 (150 x 4.6 mm, 5 μ m particle size).[1]
- Mobile Phase: An isocratic mobile phase of methanol and 0.1 M sodium dihydrogen phosphate (77:23, v/v) adjusted to pH 3.35 with phosphoric acid is commonly used.[1][9]
- Flow Rate: 1 mL/min.[1][9]
- Injection Volume: 20 μ L.[11]
- Column Temperature: 32°C.[10]
- Fluorescence Detector (FLD) Settings:
 - Excitation Wavelength: 335 nm.[1][9][11]

- Emission Wavelength: 440 nm.[\[1\]](#)[\[9\]](#)[\[11\]](#)

Quantitative Data Summary

The following tables summarize the performance characteristics of HPLC-FLD methods for the quantification of **Fumonisin B3** from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for **Fumonisin B3**

Method/Reference	LOD	LOQ	Matrix
Ndube et al. (NDA-FLD)	0.27 ng (on column)	Not Specified	Maize
Kim et al.	25 ng/g	Not Specified	Corn Silage

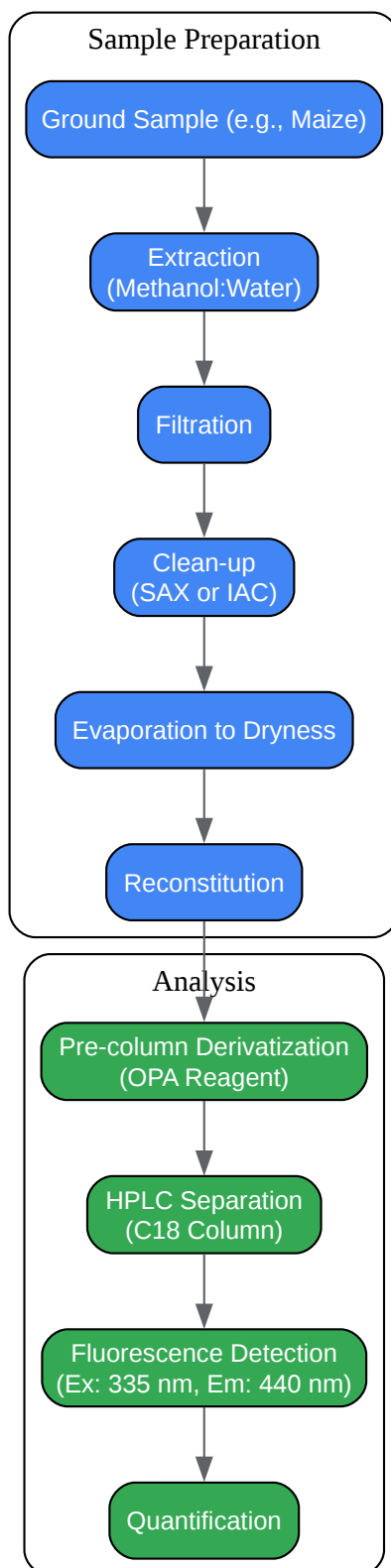
Table 2: Recovery Rates for **Fumonisin B3**

Reference	Spiking Range	Mean Recovery (%)	Matrix
Collaborative Study	100 to 1600 ng/g	75.8 to 86.8	Corn
Kim et al.	100 to 5000 ng/g	91 to 106	Corn Silage
Ndube et al. (NDA-FLD with IAC)	Not Specified	64	Maize

Table 3: Repeatability and Reproducibility for **Fumonisin B3**

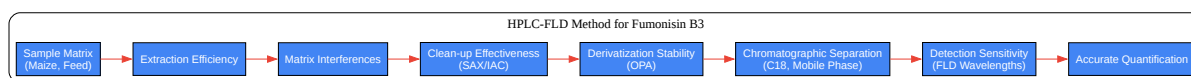
Reference	Parameter	Value (%)
Collaborative Study	Within-laboratory repeatability (RSDr)	8.0 to 17.2
Collaborative Study	Between-laboratory reproducibility (RSDR)	19.5 to 24.9
Ndube et al. (NDA-FLD)	Coefficient of Variation (CV, n=6)	5.3

Diagrams



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Caption: Experimental workflow for **Fumonisin B3** quantification.



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Caption: Key steps and considerations for the HPLC-FLD method.

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References

- 1. infospace.mrc.ac.za [infospace.mrc.ac.za]
- 2. HPLC determination of fumonisin mycotoxins in maize: a comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde derivatization reagents for fluorescence and diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Fumonisin in Grains and Poultry Feedstuffs in Croatia: A 16-Year Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Determination of Fumonisin B1 and B2 in Food Matrices: Optimisation of a Liquid Chromatographic Method with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]
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